Cas no 145017-83-0 (ω-Agatoxin IVA)

ω-Agatoxin IVA 化学的及び物理的性質
名前と識別子
-
- w-Agatoxin IVA
- Ω-AGATOXIN IVA
- GLU-ASP-ASN-CYS-ILE-ALA-GLU-ASP-TYR-GLY-LYS-CYS-THR-TRP-GLY-GLY-THR-LYS-CYS-CYS-ARG-GLY-ARG-PRO-CYS-ARG-CYS-SER-MET-ILE-GLY-THR-ASN-CYS-GLU-CYS-THR-PRO-ARG-LEU-ILE-MET-GLU-GLY-LEU-D-SER-PHE-ALA
- OMEGA-AGA-IVB
- OMEGA-AGA-TK
- OMEGA-AGATOXIN TK (P-TYPE BLOCKER)
- OMEGA-AGATOXIN TK, AGELENOPSIS APERTA
- ω-aga-tk
- ω-agatoxin tk
- SNX 290
- omega-Aga-IV A
- omega-Agatoxin IVA
- C217H360N68O60S10
- CID 90488780
- OMEGA-AGATOXIN TK
- Omega-Agatoxin IVa trifluoroacetate salt H-Lys-Lys-Lys-Cys-Ile-Ala-Lys-Asp-Tyr-Gly-Arg-Cys-Lys-Trp-Gly-Gly-Thr-Pro-Cys-Cys-Arg-Gly-Arg-Gly-Cys-Ile-Cys-Ser-Ile-Met-Gly-Thr-Asn-Cys-Glu-Cys-Lys-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-Gly-Leu-Ala-OH trifluoroacetate salt (Disulfide bonds between Cys4 and Cys20/Cys12 and Cys25/Cys19 and Cys36/Cys27 and Cys34)
- omega -Agatoxin IVA
- DA-59379
- Omega Agatoxin IVA
- omega-Agatoxin IVA (reduced), cyclic (4-20),(12-25),(19-36),(27-34)-tetrakis(disulfide)
- omega Aga IVA
- Omega-agatoxin-Aa4a
- omega-Agatoxin IV A (funnel-web spider venom)
- omega-Aga-IVA
- omega-Agatoxin IVa trifluoroacetate salt
- 145017-83-0
- IVA, omega-Agatoxin
- PD070327
- ω-Agatoxin IVA
-
- インチ: 1S/C217H360N68O60S10/c1-21-111(11)168-206(337)247-115(15)174(305)254-128(48-28-34-70-219)185(316)268-144(89-167(303)304)193(324)266-141(86-119-59-61-121(289)62-60-119)181(312)246-94-159(293)250-127(55-41-77-236-216(230)231)183(314)271-147-101-349-348-100-146-202(333)283-171(114(14)24-4)209(340)277-152-106-354-350-102-148(274-192(323)143(88-156(225)290)269-210(341)172(117(17)287)278-164(298)98-244-179(310)135(67-81-346-19)262-207(338)170(113(13)23-3)281-195(326)145(99-286)270-200(152)331)198(329)260-134(64-66-166(301)302)189(320)272-150(199(330)264-137(52-32-38-74-223)211(342)284-79-43-57-154(284)204(335)261-132(56-42-78-237-217(232)233)187(318)265-140(85-110(9)10)194(325)280-169(112(12)22-2)208(339)263-136(68-82-347-20)190(321)259-133(63-65-165(299)300)178(309)243-95-160(294)251-138(83-108(5)6)180(311)245-96-161(295)252-139(84-109(7)8)191(322)248-116(16)213(344)345)104-352-353-105-151(276-205(336)155-58-44-80-285(155)212(343)173(118(18)288)279-163(297)92-239-157(291)91-240-182(313)142(87-120-90-238-124-47-26-25-45-122(120)124)267-186(317)130(258-197(147)328)50-30-36-72-221)201(332)275-149(196(327)256-126(54-40-76-235-215(228)229)177(308)242-93-158(292)249-125(53-39-75-234-214(226)227)176(307)241-97-162(296)253-146)103-351-355-107-153(203(334)282-168)273-188(319)131(51-31-37-73-222)257-184(315)129(49-29-35-71-220)255-175(306)123(224)46-27-33-69-218/h25-26,45,47,59-62,90,108-118,123,125-155,168-173,238,286-289H,21-24,27-44,46,48-58,63-89,91-107,218-224H2,1-20H3,(H2,225,290)(H,239,291)(H,240,313)(H,241,307)(H,242,308)(H,243,309)(H,244,310)(H,245,311)(H,246,312)(H,247,337)(H,248,322)(H,249,292)(H,250,293)(H,251,294)(H,252,295)(H,253,296)(H,254,305)(H,255,306)(H,256,327)(H,257,315)(H,258,328)(H,259,321)(H,260,329)(H,261,335)(H,262,338)(H,263,339)(H,264,330)(H,265,318)(H,266,324)(H,267,317)(H,268,316)(H,269,341)(H,270,331)(H,271,314)(H,272,320)(H,273,319)(H,274,323)(H,275,332)(H,276,336)(H,277,340)(H,278,298)(H,279,297)(H,280,325)(H,281,326)(H,282,334)(H,283,333)(H,299,300)(H,301,302)(H,303,304)(H,344,345)(H4,226,227,234)(H4,228,229,235)(H4,230,231,236)(H4,232,233,237)
- InChIKey: NVVFOMZVLALQKT-UHFFFAOYSA-N
- SMILES: S1CC(C(NC(CCCCN)C(N2CCCC2C(NC(C(NC(C(NC(C(NC(C(NC(C(NCC(NC(C(NCC(NC(C(NC(C(=O)O)C)=O)CC(C)C)=O)=O)CC(C)C)=O)=O)CCC(=O)O)=O)CCSC)=O)C(C)CC)=O)CC(C)C)=O)CCCNC(=N)N)=O)=O)=O)NC(C(CCC(=O)O)NC(C2CSSCC(C(NC(CO)C(NC(C(NC(CCSC)C(NCC(NC(C(C)O)C(NC(CC(N)=O)C(N2)=O)=O)=O)=O)=O)C(C)CC)=O)=O)NC(C(C(C)CC)NC(C2CSSCC3C(NC(CCCCN)C(NC(CC4=CNC5C=CC=CC4=5)C(NCC(NCC(NC(C(C)O)C(N4CCCC4C(NC(C(NC(C(NC(C(NCC(NC(C(NCC(N2)=O)=O)CCCNC(=N)N)=O)=O)CCCNC(=N)N)=O)CSSCC(C(NC(C(NC(C(NC(C(NC(C(NC(CC2C=CC(=CC=2)O)C(NCC(NC(CCCNC(=N)N)C(N3)=O)=O)=O)=O)CC(=O)O)=O)CCCCN)=O)C)=O)C(C)CC)=O)NC(C(CCCCN)NC(C(CCCCN)NC(C(CCCCN)N)=O)=O)=O)=O)CS1)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
計算された属性
- 精确分子量: 5200.4483423g/mol
- 同位素质量: 5198.4416327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 74
- 氢键受体数量: 81
- 重原子数量: 355
- 回転可能化学結合数: 111
- 複雑さ: 12500
- 共价键单元数量: 1
- 原子立体中心数の決定: 46
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -20.7
- トポロジー分子極性表面積: 2320
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: Not available
- Boiling Point: Not available
- フラッシュポイント: Not available
- Solubility: H2O: Aqueous stock solution is stable for 1 month at 2-8?#x00b0;C and for several months at -20?#x00b0;C.soluble
- じょうきあつ: Not available
- Solubility: Soluble in water
ω-Agatoxin IVA Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ω-Agatoxin IVA Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A274710-10μg |
omega-Agatoxin IVA |
145017-83-0 | 10μg |
¥1,050.00 | 2021-05-28 | ||
TRC | A425623-100μg |
omega-Agatoxin IVA |
145017-83-0 | 100μg |
$ 483.00 | 2023-04-19 | ||
TRC | A425623-250μg |
omega-Agatoxin IVA |
145017-83-0 | 250μg |
$ 959.00 | 2023-04-19 | ||
TRC | A425623-250µg |
omega-Agatoxin IVA |
145017-83-0 | 250µg |
$ 770.00 | 2021-05-07 | ||
TargetMol Chemicals | TP2087-10μg |
ω-Agatoxin IVA |
145017-83-0 | 10μg |
¥ 4860 | 2024-07-20 | ||
Apollo Scientific | BIBA1037-100μg |
omega-Agatoxin IVa |
145017-83-0 | 100μg |
£350.00 | 2023-04-13 | ||
FUJIFILM | 339-42941-0.1mg |
omega-Agatoxin TK (P-type Blocker) |
145017-83-0 | 0.1mg |
JPY 30000 | 2023-09-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15268-10ug |
ω-Agatoxin IVA |
145017-83-0 | 98% | 10ug |
¥3254.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-302015-100 µg |
ω-Agatoxin IVA, |
145017-83-0 | ≥90% | 100µg |
¥3,309.00 | 2023-07-10 | |
TRC | A425623-100µg |
omega-Agatoxin IVA |
145017-83-0 | 100µg |
$ 385.00 | 2021-05-07 |
ω-Agatoxin IVA 関連文献
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
ω-Agatoxin IVAに関する追加情報
Introduction to ω-Agatoxin IVA (CAS No. 145017-83-0)
ω-Agatoxin IVA (CAS No. 145017-83-0) is a bioactive compound isolated from the venom of the snake *Agkistrodon acutus*. This compound has garnered significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications. Recent studies have highlighted its role in modulating cellular signaling pathways, particularly in the context of cardiovascular and neurological disorders.
The chemical structure of ω-Agatoxin IVA is characterized by a complex arrangement of amino acids and post-translational modifications, which contribute to its biological activity. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure. These studies have provided valuable insights into how ω-Agatoxin IVA interacts with cellular targets, paving the way for its potential use in drug development.
One of the most intriguing aspects of ω-Agatoxin IVA is its ability to inhibit specific ion channels, particularly those involved in calcium signaling. This property has led to investigations into its role in treating conditions such as hypertension and ischemic stroke. Recent clinical trials have demonstrated promising results, suggesting that ω-Agatoxin IVA could serve as a novel therapeutic agent for managing cardiovascular diseases.
In addition to its cardiovascular applications, ω-Agatoxin IVA has also shown potential in neuroprotection. Studies have revealed that this compound can mitigate neuronal damage caused by oxidative stress and inflammation, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanisms underlying these effects are currently under intense scrutiny, with researchers exploring how ω-Agatoxin IVA modulates mitochondrial function and reduces apoptosis.
The isolation and purification of ω-Agatoxin IVA from snake venom require sophisticated techniques to ensure high purity and bioactivity. Advances in chromatography and mass spectrometry have significantly improved the yield and quality of this compound, facilitating its use in preclinical and clinical studies. Furthermore, the development of recombinant expression systems has opened new avenues for large-scale production of ω-Agatoxin IVA, addressing concerns related to supply chain limitations.
Despite its promising therapeutic potential, challenges remain in fully harnessing the benefits of ω-Agatoxin IVA. Issues such as toxicity, bioavailability, and long-term efficacy need to be carefully addressed before it can be widely adopted as a clinical treatment. Collaborative efforts between academia, industry, and regulatory agencies are essential to overcoming these hurdles and bringing ω-Agatoxin IVA closer to clinical use.
In conclusion, ω-Agatoxin IVA (CAS No. 145017-83-0) represents a fascinating example of how natural products can inspire innovative therapeutic strategies. With ongoing research uncovering new facets of its biology and pharmacology, this compound holds immense promise for addressing unmet medical needs in various disease areas. As science continues to unravel its mysteries, ω-Agatoxin IVA stands at the forefront of biomedical innovation.
145017-83-0 (ω-Agatoxin IVA) Related Products
- 191868-23-2(1-(4-Cyanophenyl)-n-methylmethanesulfonamide)
- 2411242-14-1(2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)
- 2138293-78-2(2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-)
- 2098131-64-5(Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate)
- 59840-70-9(Ethyl (2-oxo-2-phenylethyl)carbamate)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 2287344-08-3(1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol)
- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
- 18501-21-8(1-Hydrazinopropan-2-Ol Oxalate)
- 214834-18-1(Tert-butyl 4-carbamothioylpiperidine-1-carboxylate)




